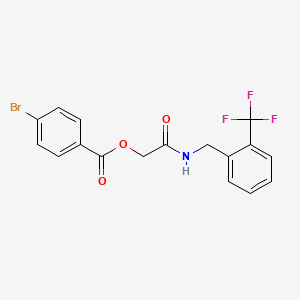

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate

Description

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF3NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRLDPAMQHOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)benzyl chloride with ammonia or an amine to form the corresponding benzylamine.

Esterification: The benzylamine intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Oxidation: The final step involves the oxidation of the ester to form the 2-oxo group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be further oxidized or reduced to modify the functional groups, such as converting the 2-oxo group to a hydroxyl group.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Compounds with modified oxidation states, such as alcohols or carboxylic acids.

Hydrolysis: 4-bromobenzoic acid and the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H17F3N2O3

- Molecular Weight : 366.3 g/mol

- IUPAC Name : 2-(N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid

The structure of this compound features a trifluoromethyl group, which enhances its biological activity and solubility profiles, making it a candidate for drug development.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Some notable applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to influence the pharmacodynamics of drugs, potentially enhancing their efficacy against tumors .

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

In biochemical studies, this compound serves as a useful tool for:

- Protein Interaction Studies : Its unique structure allows it to be used in assays that investigate protein-ligand interactions, aiding in the understanding of cellular processes and signaling pathways .

- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets .

Synthesis Techniques

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate typically involves multi-step organic reactions:

- Starting Materials : The synthesis begins with readily available starting materials such as 4-bromobenzoic acid and trifluoromethylbenzylamine.

- Reaction Conditions : Standard conditions include the use of solvents like dichloromethane or ethanol under reflux to facilitate the reaction between amines and carboxylic acids, often employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote ester formation .

- Purification : The crude product is purified using column chromatography to isolate the desired compound in high purity.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal assessed the anticancer properties of related compounds featuring the trifluoromethyl group. Results indicated that these compounds showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those in this compound could enhance therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition using derivatives of this compound, finding that they effectively inhibited certain kinases involved in cancer progression. This highlights the potential for developing targeted therapies based on the structural characteristics of this compound .

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the benzylamine and bromobenzoate moieties contribute to its overall pharmacophore.

Comparison with Similar Compounds

Substituent Effects on Benzoate and Amino Moieties

The table below compares key structural analogs, highlighting substituent-driven differences:

Notes:

- Electron-withdrawing vs.

- Steric effects: The ortho-trifluoromethyl group introduces steric hindrance, which may reduce enzymatic degradation rates compared to unsubstituted benzylamino analogs .

- Crystallinity: Para-substituted halogenated benzoates (e.g., 4-chloro in ) exhibit stable crystal packing due to halogen bonding, whereas amino or methyl groups may disrupt this .

Physicochemical Properties

- Thermal Stability: Halogenated analogs (e.g., 4-bromo, 4-chloro) likely exhibit higher thermal stability due to stronger C–Br/C–Cl bonds compared to C–N or C–O bonds in amino/methyl derivatives .

Biological Activity

The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the 4-bromobenzoate moiety may also contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, indicating that this compound might possess similar effects.

- Cytoprotective Effects : Analogous structures have demonstrated protective effects against cellular stress, particularly in pancreatic β-cells, which are crucial for insulin production and regulation in diabetes .

Biological Activity Data

A summary of the biological activities observed in related compounds can provide insights into the potential efficacy of this compound:

| Compound | Activity Type | Target/Pathway | EC50 (μM) |

|---|---|---|---|

| WO5m | β-cell protection | ER stress | 0.1 ± 0.01 |

| Compound A | Antibacterial | Various bacteria | <10 |

| Compound B | Antifungal | Fungal strains | <5 |

Case Studies

- Antimicrobial Efficacy : In a study investigating related compounds, several derivatives exhibited potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that modifications in the benzyl and amino groups significantly influence antimicrobial potency .

- Cytoprotection in Diabetes Models : A study highlighted the protective role of certain analogs against ER stress-induced apoptosis in pancreatic β-cells. These findings support further investigation into the cytoprotective capabilities of this compound, especially concerning its potential application in diabetes management .

Research Findings

Recent research has focused on synthesizing various derivatives of similar scaffolds to optimize their biological activities. The structure-activity relationship (SAR) studies have revealed that:

Q & A

Q. Methodological Answer :

- Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .

- Enzyme Modulation : Test inhibition of retinol-binding protein 4 (RBP4) via fluorescence polarization (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How does photolytic behavior impact its stability in synthetic applications?

Q. Methodological Answer :

- Photolysis Studies : Irradiate solutions (acetonitrile:water 1:1) under UV light (λ = 254 nm) and monitor degradation via HPLC. The oxoethyl ester group is prone to cleavage, forming 4-bromobenzoic acid and imine byproducts .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use amber glassware. For light-dependent reactions (e.g., oxazole synthesis), control exposure time to avoid side reactions .

Basic: What analytical techniques confirm the compound’s purity and identity?

Q. Methodological Answer :

- HPLC : Use a C18 column (acetonitrile:water 70:30, 1.0 mL/min). Retention time should match standards (e.g., ~1.19 minutes under TFA-modified conditions) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ~468 (exact mass depends on isotopic Br/CF₃ patterns) .

- Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .

Advanced: How can computational methods predict its reactivity in novel reactions?

Q. Methodological Answer :

- DFT Modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Simulate solvation effects in DMF or ethanol to optimize reaction conditions for SN2 pathways .

- Docking Studies : Model interactions with biological targets (e.g., RBP4) using AutoDock Vina to guide SAR modifications .

Basic: What safety protocols are critical during handling?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions involving volatile intermediates (e.g., ethyl chlorooxoacetate) .

- Storage : Keep at 2–8°C in airtight containers under nitrogen. Avoid exposure to moisture or light .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to design derivatives for enhanced bioactivity?

Q. Methodological Answer :

- Structural Modifications :

- Screening : Use high-throughput SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.